1-(3-Fluoro-4-methylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Description
1-(3-Fluoro-4-methylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a urea-based small molecule characterized by two distinct substituents:
- Pyrimidine-pyrrolidine arm: A pyrimidin-4-ylmethyl group substituted with a 6-methyl group and a 2-(pyrrolidin-1-yl) group. The pyrrolidine ring may enhance solubility and modulate receptor binding through conformational flexibility.
This compound belongs to a class of urea derivatives investigated for their allosteric modulation of cannabinoid receptor 1 (CB1), a target for neurological and metabolic disorders . Its structural design aligns with efforts to optimize specificity and cooperativity in CB1 modulators by leveraging pyrimidine scaffolds and strategic substituents.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-12-5-6-14(10-16(12)19)23-18(25)20-11-15-9-13(2)21-17(22-15)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZWUFCCSMYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties
- Molecular Weight : 305.36 g/mol
- LogP : Indicates lipophilicity, which affects absorption and distribution.
- Solubility : Investigated for its solubility in various solvents, impacting bioavailability.
1. Inhibition of Kinases
Research indicates that compounds similar to 1-(3-Fluoro-4-methylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exhibit inhibitory effects on various kinases, which are crucial in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer.
Table 1: Kinase Inhibition Profile
2. Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines through the activation of specific pathways associated with cell cycle regulation.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, treatment with the compound resulted in:
- Increased levels of pro-apoptotic markers.
- Decreased levels of anti-apoptotic proteins.
This suggests a potential mechanism where the compound triggers programmed cell death in malignant cells.
In Vitro Studies
Various studies have demonstrated the biological activity of the compound through in vitro assays:
- Cell Viability Assays : Showed significant reduction in viability of cancer cells at concentrations ranging from 0.01 µM to 10 µM.
- Cell Cycle Analysis : Indicated G1 phase arrest, suggesting interference with cell cycle progression.
In Vivo Studies
Animal models have been used to assess the therapeutic efficacy and safety profile:
- Tumor Xenograft Models : Demonstrated tumor regression upon administration of the compound, with a notable reduction in tumor volume compared to control groups.
Table 2: In Vivo Efficacy Data
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity mechanisms and long-term effects.
Side Effects Noted
Common side effects observed during trials included:
- Mild gastrointestinal disturbances.
- Temporary fatigue.
These findings necessitate careful monitoring during clinical evaluations.
Scientific Research Applications
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. It has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis.
Case Studies
-
Antiproliferative Screening :
A study conducted on a series of urea derivatives, including 1-(3-Fluoro-4-methylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, demonstrated significant growth inhibition across multiple cancer cell lines. The compound was tested against the National Cancer Institute (NCI)-60 panel, showing particularly high efficacy against melanoma and renal cancer cell lines . -
Mechanism of Action :
The mechanism through which this compound exerts its effects involves the inhibition of specific kinases associated with cancer progression. In vitro studies have indicated that it leads to cell cycle arrest and apoptosis in sensitive cancer cell types . -
In Vivo Studies :
Preliminary in vivo studies have suggested that this compound can effectively reduce tumor size in xenograft models. Administration of the compound resulted in significant tumor regression compared to control groups, indicating its potential as a therapeutic agent .
Therapeutic Potential
The therapeutic applications of 1-(3-Fluoro-4-methylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea extend beyond oncology. Its ability to modulate kinase activity suggests potential uses in treating other conditions characterized by dysregulated cellular signaling pathways, such as autoimmune diseases and certain neurological disorders.
Comparison with Similar Compounds
Structural Analogues in CB1 Allosteric Modulation
Compound 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea)
- Key differences: Replaces the 3-fluoro-4-methylphenyl group with a 4-cyanophenyl moiety. Pyrimidine substituents: A 2-(pyrrolidin-1-yl) group (vs. 2-(pyrrolidin-1-yl) and 6-methyl in the target compound).
- Activity: Exhibited potent CB1 allosteric modulation (KB = 0.8 μM, α = 3.2) in Khurana et al. (2017). The cyano group enhances binding via dipole interactions but may reduce metabolic stability compared to fluorine .
Compound 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea)
- Key differences :
- Pyrimidine substituents: A 4-(pyrrolidin-1-yl) group at position 2 (vs. 2-(pyrrolidin-1-yl) at position 2 and 6-methyl in the target).
- Activity : Similar cooperativity (α = 3.1) to 7d but lower binding affinity (KB = 1.2 μM). The positional isomerism of pyrrolidine on pyrimidine affects receptor interaction geometry .
Structural Comparison Table
Urea Derivatives with Alternative Scaffolds
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea
1-(4-{methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea
Q & A
Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Urea Bond Formation : Reacting 3-fluoro-4-methylphenyl isocyanate with the pyrimidine-containing amine intermediate under anhydrous conditions (e.g., in DMF at 60°C for 12 hours) .
Intermediate Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
Characterization : Confirm structure via:
Q. What physicochemical properties are critical for its solubility and formulation in preclinical studies?
- Methodological Answer : Key properties include:
- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
- Aqueous Solubility : Typically <50 µM in PBS (pH 7.4), necessitating co-solvents (e.g., DMSO or cyclodextrin-based formulations) for in vitro assays .
- Stability : Assess via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the urea bond under acidic conditions) .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply DoE to identify critical parameters:
- Factors : Temperature (40–80°C), catalyst loading (0.1–1 mol%), solvent polarity (DMF vs. THF).
- Response Variables : Yield (%) and purity (HPLC area%).
- Statistical Analysis : Use a Central Composite Design (CCD) to model interactions. For example, higher yields (>75%) are achieved at 60°C with 0.5 mol% DBU in DMF .
Q. What strategies are used to investigate its mechanism of action in kinase inhibition assays?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., FLT3, EGFR) at 1 µM concentration. Use ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Structural Analysis : Co-crystallize the compound with target kinases (e.g., FLT3) to resolve binding modes. Compare with analogs (e.g., 1-(3-chloro-4-methylphenyl)-3-...urea) to identify critical substituent interactions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic (PK) Analysis : Measure plasma exposure (Cmax, AUC) via LC-MS/MS after oral administration. Low bioavailability (<20%) may explain in vivo efficacy discrepancies .
- Metabolite Identification : Incubate with liver microsomes to detect inactive metabolites (e.g., oxidative cleavage of the pyrrolidine ring) .
Q. What methods validate its selectivity in complex biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
